Non-Competitive Inhibition Mechanism vs. Competitive SSRIs for SERT Binding
'8090 is a non-competitive SERT inhibitor, a mechanism distinct from competitive SSRIs like fluoxetine and paroxetine. In functional uptake assays, '8090 (0.7 µM) significantly decreased the Vmax for [3H]5-HT influx from 1.7 ± 0.25 to 0.69 ± 0.1 pmol/m/well without a statistically significant effect on Km (control: 0.59 ± 0.18 µM; '8090: 0.47 ± 0.05 µM, P=0.18) [1]. This non-competitive profile is functionally analogous to ibogaine but is achieved with over 100-fold greater SERT binding selectivity [1]. This contrasts with SSRIs, which are competitive inhibitors and show efficacy limited by extracellular substrate concentration [1].
| Evidence Dimension | Inhibition mechanism and effect on transporter kinetics |
|---|---|
| Target Compound Data | Non-competitive inhibition; Vmax decreased to 0.69 pmol/m/well; Km unchanged at 0.47 µM (P=0.18 vs control). [1] |
| Comparator Or Baseline | SSRIs (e.g., fluoxetine, paroxetine): Competitive inhibition; Ibogaine: Non-competitive but promiscuous binding. [1] |
| Quantified Difference | Qualitative difference in mechanism; '8090 does not compete with 5-HT at the orthosteric site, a key practical differentiator from SSRIs. |
| Conditions | [3H]5-HT uptake assay in HeLa cells transiently transfected with rat SERT. [1] |
Why This Matters
This mechanism ensures consistent target engagement regardless of fluctuating synaptic 5-HT levels, a critical advantage for in vivo studies of the serotonergic system under dynamic conditions.
- [1] Singh, I., Seth, A., Billesbølle, C.B., et al. (2023). Structure-based discovery of conformationally selective inhibitors of the serotonin transporter. Cell, 186(10), 2160-2175.e17. View Source
